molecular formula C22H21FN6 B2404494 N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-16-3

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2404494
CAS No.: 955337-16-3
M. Wt: 388.45
InChI Key: BSDMVOIGXMLNQK-UHFFFAOYSA-N
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Description

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions.

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated derivatives .

Scientific Research Applications

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated as a potential kinase inhibitor for cancer treatment.

Biological Activity

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and molecular targeting. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized through various methods including the Ugi reaction and Huisgen cycloaddition. The structural formula is characterized by the presence of a cyclopentyl group and a fluorophenyl moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC27H26FN3O2S
Molecular Weight507.654 g/mol
Chemical StructureChemical Structure

2.1 Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. In particular, this compound has shown significant inhibitory effects against various cancer cell lines.

  • In vitro Studies : The compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. It exhibited IC50 values of 8.21 µM and 19.56 µM respectively, indicating strong anti-proliferative activity .
  • Mechanism of Action : The compound acts as an epidermal growth factor receptor inhibitor (EGFRi), which is crucial for cell proliferation and survival in many cancers. Molecular docking studies revealed that it binds effectively to the ATP-binding site of EGFR .

2.2 Kinase Inhibition

The compound also demonstrates kinase inhibitory activity:

  • CDK2 Inhibition : It was found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The IC50 for CDK2 inhibition was reported at 0.21 µM, showing greater potency compared to standard inhibitors like roscovitine .

Case Study 1: EGFR Inhibition

A study investigated the efficacy of this compound as an EGFR inhibitor. The results showed that the compound induced apoptosis in A549 cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold increase), indicating its potential as an anti-cancer agent .

Case Study 2: CDK2 Targeting

Another study focused on its interaction with CDK2. The compound was evaluated alongside known inhibitors, revealing that it could effectively disrupt the cell cycle in cancer cells by targeting CDK2 pathways .

4. Conclusion

This compound exhibits promising biological activity primarily through its role as an EGFR inhibitor and CDK2 antagonist. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics.

Properties

IUPAC Name

6-N-cyclopentyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMVOIGXMLNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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